N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. Key substituents include a 3-bromophenyl group at the N-position, a phenyl ring at the 2-position, a propyl chain at the 5-position, and a carboxamide moiety at the 7-position. This compound belongs to a class of molecules often investigated for kinase modulation due to structural similarities with established inhibitors like decernotinib and ruxolitinib . Its bromine atom introduces steric and electronic effects that may enhance target binding or alter pharmacokinetic properties compared to non-halogenated analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-2-11-26-13-18(21(28)24-16-8-6-7-15(23)12-16)20-19(14-26)22(29)27(25-20)17-9-4-3-5-10-17/h3-10,12-14H,2,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMWBZYPTPAWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-phenyl-5-propylpyridine-3-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: The compound is investigated for its activity as a kinase inhibitor and its potential to modulate various biological pathways.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The compound’s structural analogs differ primarily in substituents at the N-phenyl, 5-position alkyl chain, and carboxamide groups. A comparative analysis is provided below:
Key Observations:
- Alkyl Chain Effects : The 5-propyl chain balances lipophilicity, whereas bulkier groups (e.g., benzyl) in analogs may reduce solubility or membrane permeability .
- Carboxamide Modifications : Substitutions like 2-methoxyethyl (in ) increase polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : The target compound (~477.4 g/mol) exceeds the typical threshold for oral bioavailability (500 g/mol), unlike lighter analogs (e.g., 354.4 g/mol in ).
- Solubility : Propyl and bromophenyl groups likely reduce water solubility compared to polar derivatives (e.g., 2-methoxyethyl in ).
- Metabolic Stability : Bromine’s inductive effects may slow oxidative metabolism relative to methyl or methoxy-substituted analogs .
Biological Activity
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. This compound is characterized by a unique structure featuring a fused pyrazole and pyridine ring system along with various functional groups such as a carboxamide and a bromophenyl substituent. Its molecular formula is C22H19BrN4O2, and it has garnered interest due to its potential pharmacological properties.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential therapeutic agents. Notably, these compounds may act as inhibitors of various enzymes and receptors involved in disease processes. For example, they may inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms and cancer cell proliferation .
Pharmacological Properties
The compound has shown potential applications in medicinal chemistry due to its biological activity. It may serve as:
- Anticancer Agent : By inhibiting PARP activity, it hampers DNA repair processes in cancer cells.
- Antimicrobial Activity : Similar pyrazolo[4,3-c]pyridine derivatives have demonstrated antibacterial properties against various pathogens.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound significantly inhibits PARP activity with an IC50 in the nanomolar range. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents .
- Antitumor Efficacy : In vivo studies using xenograft models have shown that this compound effectively reduces tumor volume in BRCA-deficient cancer models. The compound was well tolerated by the subjects without significant adverse effects .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | IC50 (nM) | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(3-bromophenyl)-3-oxo... | 10 | High | Moderate |
| Olaparib (PARP inhibitor) | 3.8 | High | Low |
| MK-4827 (PARP inhibitor) | 2.1 | High | Low |
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications to enhance its properties. These methods include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors and reaction conditions.
- Bromination : Introducing the bromophenyl group through electrophilic substitution.
- Carboxamide Formation : Converting the corresponding acid or derivative into a carboxamide.
These synthetic strategies are essential for producing the compound efficiently while enabling further structural modifications for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
